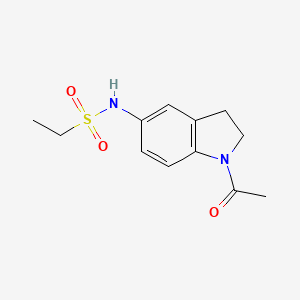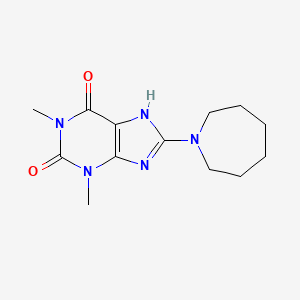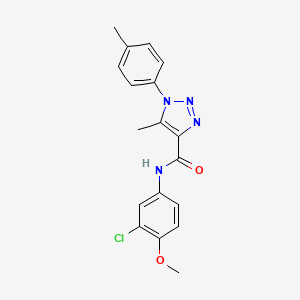
N-(1-acetylindolin-5-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetylindolin-5-yl)ethanesulfonamide, also known as NSC-13316, is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. This compound has been extensively studied in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Research in organic synthesis has focused on developing novel methods for synthesizing indole derivatives, given their importance in pharmaceuticals. For instance, a study demonstrated the synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts, highlighting a method potentially relevant for generating structurally related compounds (Muchowski, 2000). This indicates the versatility of indole-based sulfonamides in chemical synthesis and their potential for generating diverse molecular architectures.
Medicinal Chemistry and Pharmacology
Sulfonamide derivatives have been extensively studied for their biological activities. For instance, a study on the synthesis, biological screening, and molecular docking of ethylated sulfonamides with a 1,4-benzodioxane moiety revealed their potential as inhibitors for enzymes like lipoxygenase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), as well as their antibacterial properties (Irshad et al., 2016). These findings illustrate the broad therapeutic potential of sulfonamide compounds, including those related to "N-(1-acetylindolin-5-yl)ethanesulfonamide," in treating diseases with an enzymatic or bacterial pathogenesis component.
Biochemical Studies
Sulfonamides have also been explored as inhibitors of cyclic nucleotide-dependent protein kinases, showcasing their utility in biochemical research to modulate enzyme activity. A study detailed how isoquinolinesulfonamides, including those with structures similar to the target compound, act as potent inhibitors of protein kinases involved in various cellular processes (Hidaka et al., 1984). This suggests potential applications in studying cell signaling pathways and developing therapeutics targeting these enzymes.
Safety and Hazards
Orientations Futures
The future directions for research on “N-(1-acetylindolin-5-yl)ethanesulfonamide” would likely depend on the results of initial studies on its biological activity and potential applications. Given the wide range of activities associated with indole derivatives, it could be a promising area for future research .
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-18(16,17)13-11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8,13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUHHHQJHKFRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-Tert-butyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2738162.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B2738165.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738166.png)




![N-(2,6-difluorophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2738172.png)
![1-(4-isopropylphenyl)-4-methyl-8-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2738174.png)

![N-[(6-Cyclohexyloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2738178.png)